rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride
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Overview
Description
Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride is a synthetic compound that belongs to the class of oxolane carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane carboxylate derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylate derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate
- Ethyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate
- Propyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate
Uniqueness
Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H20ClNO3 |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
KIPCUFRRUHBWIM-UXQCFNEQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.Cl |
Canonical SMILES |
COC(=O)C1CCC(O1)C2CCNCC2.Cl |
Origin of Product |
United States |
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